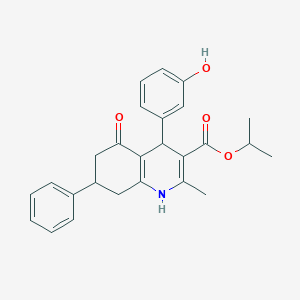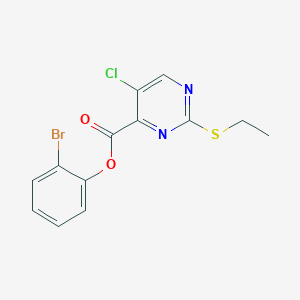![molecular formula C23H32N2O B5009026 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine, also known as MPPEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in regulating neuronal functions. MPPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including learning and memory, addiction, anxiety, and depression.
作用机制
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activation of mGluR5, this compound can modulate various intracellular signaling pathways and alter neuronal excitability and synaptic plasticity. This can lead to a wide range of physiological and behavioral effects, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic plasticity, regulation of neuroinflammation, and modulation of neurotrophic factors. These effects are thought to underlie the various behavioral effects of this compound, including its effects on learning and memory, addiction, anxiety, and depression.
实验室实验的优点和局限性
One of the main advantages of using 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine in scientific research is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or ion channels. However, one of the limitations of using this compound is its relatively low potency and limited brain penetration, which can make it difficult to achieve effective doses in vivo.
未来方向
There are several future directions for research on 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine and mGluR5. One direction is to investigate the role of mGluR5 in various neurological and psychiatric disorders, such as schizophrenia, autism, and epilepsy. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical settings. Finally, there is a need to better understand the complex signaling pathways and physiological functions of mGluR5 in the brain, which could lead to new insights into the mechanisms of brain function and dysfunction.
合成方法
The synthesis of 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine involves several steps, including the preparation of 1-methylpiperazine, 4-(1-methyl-1-phenylethyl)phenol, and 3-bromo-1-(4-(1-methyl-1-phenylethyl)phenoxy)propane, followed by the coupling of these compounds to form this compound. The overall yield of this compound synthesis is typically around 20-30%.
科学研究应用
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and enhance the extinction of drug-seeking behavior in animal models of addiction. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
属性
IUPAC Name |
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-23(2,20-8-5-4-6-9-20)21-10-12-22(13-11-21)26-19-7-14-25-17-15-24(3)16-18-25/h4-6,8-13H,7,14-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBUVZSWIHAFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B5008944.png)


![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)

![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5008999.png)
![2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)


![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5009034.png)